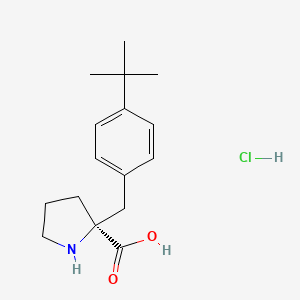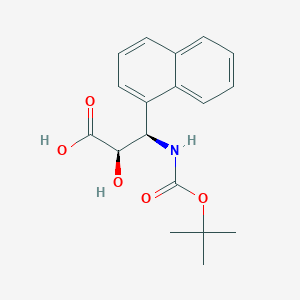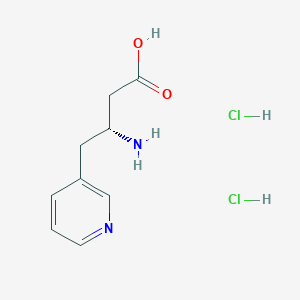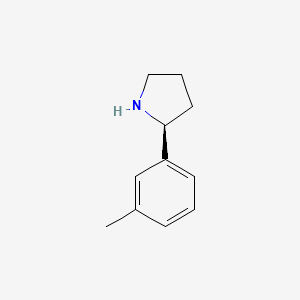
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide
Overview
Description
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide, commonly known as AFM13, is a synthetic small molecule that has attracted attention in scientific research due to its potential therapeutic applications. AFM13 is a bispecific antibody that binds to both CD30 and CD16A receptors, making it a promising candidate for the treatment of various CD30-positive malignancies.
Mechanism of Action
AFM13 functions as a bispecific antibody that binds to both CD30 and CD16A receptors. CD30 is a cell surface protein that is overexpressed in various malignancies, while CD16A is expressed on the surface of natural killer cells. Binding of AFM13 to CD30 leads to the activation of natural killer cells through CD16A, resulting in the destruction of tumor cells.
Biochemical and Physiological Effects:
AFM13 has been shown to induce natural killer cell-mediated cytotoxicity against CD30-positive tumor cells in vitro and in vivo. In addition, AFM13 has been shown to enhance the effectiveness of other therapies, such as checkpoint inhibitors and chemotherapy. AFM13 has also been shown to have a favorable safety profile in clinical trials, with no dose-limiting toxicities reported.
Advantages and Limitations for Lab Experiments
AFM13 has several advantages for lab experiments, including its ability to induce natural killer cell-mediated cytotoxicity against CD30-positive tumor cells and its potential to enhance the effectiveness of other therapies. However, AFM13 has limitations in terms of its specificity for CD30-positive cells and its potential to induce off-target effects.
Future Directions
AFM13 has several potential future directions, including its use in combination therapies for CD30-positive malignancies and its potential as a treatment for other CD30-positive diseases. In addition, further research is needed to optimize the dosing and administration of AFM13 and to identify biomarkers that can predict response to therapy. Finally, the development of next-generation bispecific antibodies that target multiple receptors may further enhance the therapeutic potential of AFM13.
Scientific Research Applications
AFM13 has been extensively studied for its potential therapeutic applications in CD30-positive malignancies such as Hodgkin's lymphoma, anaplastic large cell lymphoma, and cutaneous T-cell lymphoma. AFM13 works by binding to both CD30 and CD16A receptors, leading to the activation of natural killer cells and subsequent destruction of tumor cells. In preclinical studies, AFM13 has demonstrated significant antitumor activity and has shown promise in overcoming resistance to other therapies.
properties
IUPAC Name |
(2S)-2-amino-N-(2-fluoro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYLFDYWWCUFGE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)[C@H](C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223380.png)


![(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3223395.png)
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B3223396.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride](/img/structure/B3223399.png)


